

What is the chemical structure of Esaprazole

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Compound of Interest

Compound Name: Esaprazole

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An In-depth Technical Guide to Esomeprazole

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"**Esaprazole**" is presumed to be a misspelling of "Esomeprazole," a widely used proton pump inhibitor. This guide will focus exclusively on Esomeprazole.

Executive Summary

Esomeprazole is the (S)-enantiomer of omeprazole, a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion.[1] It is extensively used in the management of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions associated with excessive stomach acid.[2] Esomeprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[1][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of Esomeprazole, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Esomeprazole is a substituted benzimidazole with a chiral sulfoxide group, which is responsible for its stereoisomeric properties.

- IUPAC Name: (S)-(-)-5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazole[2]
- Chemical Formula: C₁₇H₁₉N₃O₃S[2]

- Molecular Weight: 345.42 g/mol [2]
- CAS Number: 119141-88-7[2]
- SMILES: COC1CCC2NC([nH]c2c1)--INVALID-LINK--Cc1ncc(C)c(OC)c1C[2]

Synthesis of Esomeprazole

The key step in the synthesis of Esomeprazole is the asymmetric oxidation of the prochiral sulfide precursor, pyrimetazole. Several methods have been developed to achieve high enantioselectivity.

Titanium-Mediated Asymmetric Oxidation

A widely employed method for the asymmetric synthesis of Esomeprazole involves a titanium-catalyzed oxidation, often referred to as a modified Sharpless epoxidation for sulfides.[4][5]

Experimental Protocol: Asymmetric Oxidation of Pyrimetazole[6]

- Catalyst Formation:
 - In a reaction vessel under an inert atmosphere, add titanium(IV) isopropoxide ($\text{Ti}(\text{OiPr})_4$), (S,S)-diethyl tartrate ((S,S)-DET), and water to a suitable solvent such as ethyl acetate.
 - Add the sulfide precursor, pyrimetazole, to this mixture.
 - Heat the mixture (e.g., to 50°C) for a specified duration (e.g., one hour) to form the chiral titanium complex.
- Oxidation:
 - Cool the reaction mixture (e.g., to 30°C).
 - Add an amine base, such as triethylamine.
 - Introduce the oxidizing agent, cumene hydroperoxide (CHP), to initiate the asymmetric oxidation of the sulfide to the sulfoxide.
 - Maintain the reaction at a controlled temperature for a set period (e.g., one hour).

- Work-up and Isolation:
 - Quench the reaction.
 - Perform an aqueous work-up to remove the catalyst and other water-soluble components.
 - Extract the product with an organic solvent.
 - Purify the resulting Esomeprazole by crystallization or chromatography to achieve high enantiomeric excess (>94% ee).[4]

Bio-enzymatic Synthesis

An alternative, greener approach utilizes an engineered Baeyer-Villiger monooxygenase (BVMO) for the enzymatic oxidation of pyrimetazole. This method can achieve high yield (87%) and excellent enantiomeric excess (>99% ee) at a laboratory scale.[7]

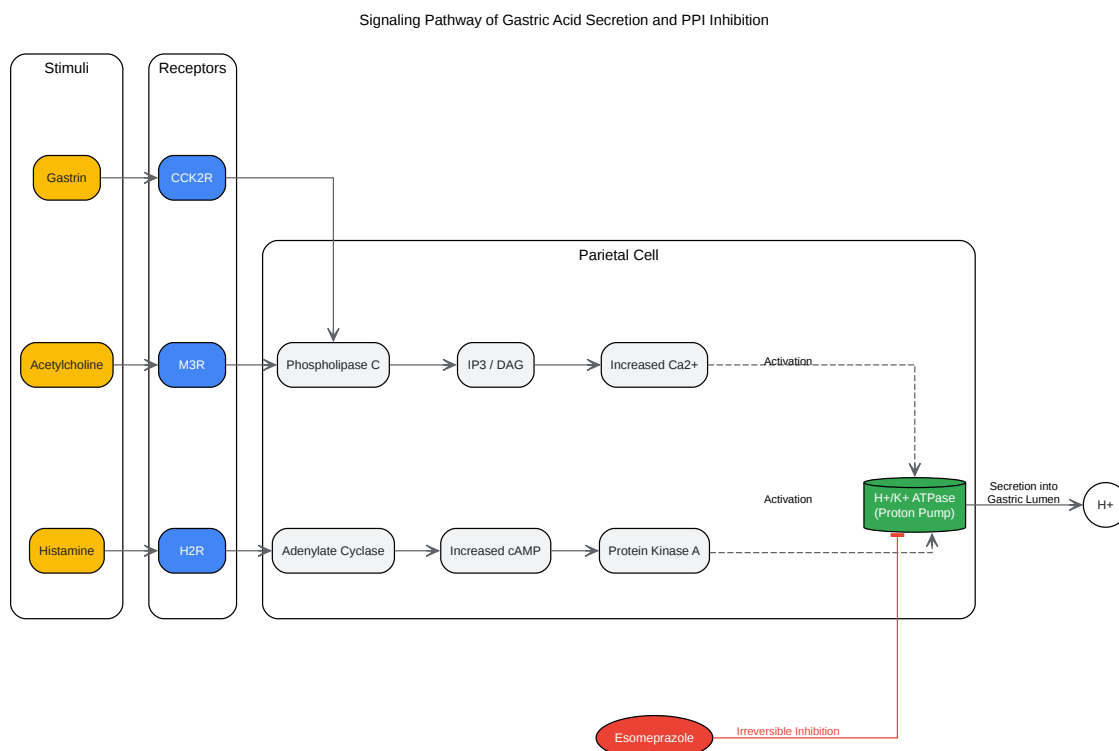
Mechanism of Action

Esomeprazole is a prodrug that requires activation in an acidic environment.[3] Its mechanism of action involves the irreversible inhibition of the gastric proton pump.

- Activation: Esomeprazole, being a weak base, accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide.[3]
- Inhibition of H⁺/K⁺-ATPase: The activated sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal side of the H⁺/K⁺-ATPase.[3] This binding irreversibly inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1][3]
- Duration of Action: The inhibition of both basal and stimulated acid secretion is profound and long-lasting. Restoration of acid secretion requires the synthesis of new proton pump molecules.[3]

Signaling Pathway for Gastric Acid Secretion

The following diagram illustrates the signaling pathways that stimulate gastric acid secretion and the point of inhibition by Esomeprazole.



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Caption: Gastric acid secretion pathway and Esomeprazole inhibition.

Quantitative Data

The following tables summarize key quantitative data for Esomeprazole.

Pharmacokinetic Parameters

Parameter	Value	Reference
Bioavailability	50% (single 20 mg dose) to 90% (repeated 40 mg dose)	[8]
Time to Peak Plasma Concentration (Tmax)	1-4 hours	[8]
Plasma Half-life (t1/2)	1-1.5 hours	[2]
Volume of Distribution (Vd)	24.89 L (in critically ill patients)	[9]
Plasma Clearance (CL)	6.13 L/h (in critically ill patients)	[9]
Plasma Protein Binding	~97%	[8]

Pharmacodynamic and Efficacy Data

Parameter	Value	Condition	Reference
IC ₅₀ (H ⁺ /K ⁺ -ATPase)	1.1 μM (for Omeprazole)	In vitro	[10]
Healing Rates (Erosive Esophagitis)	92.6% (Esomeprazole 40 mg) vs. 88.8% (Lansoprazole 30 mg) at 8 weeks	Erosive Esophagitis	[11]
Symptom Relief (Heartburn)	32.5% increase in heartburn-free time (vs. 14.3% for placebo) over days 5-14	Frequent Heartburn	
H. pylori Eradication Rate	91.77% (in high-dose dual therapy)	H. pylori Infection	

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol measures the inhibitory effect of Esomeprazole on the proton pump.

Methodology

- Preparation of H⁺/K⁺-ATPase Vesicles:
 - Isolate gastric microsomes rich in H⁺/K⁺-ATPase from a suitable animal model (e.g., porcine or rabbit stomach).
 - Homogenize the gastric mucosa and perform differential centrifugation to obtain a microsomal pellet.
- ATPase Activity Measurement:
 - Pre-incubate the microsomal vesicles with varying concentrations of Esomeprazole in an acidic buffer (e.g., pH 6.1) to facilitate drug activation.[\[10\]](#)
 - Initiate the enzymatic reaction by adding ATP. The ATPase activity is determined by measuring the rate of inorganic phosphate (Pi) liberation from ATP, often using a colorimetric method like the Fiske-Subbarow method.
 - Run the main reaction at a neutral pH (e.g., 7.4) to measure the remaining enzyme activity.[\[10\]](#)
- Data Analysis:
 - Calculate the percentage of inhibition for each Esomeprazole concentration relative to a vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

HPLC Method for Esomeprazole Analysis

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of Esomeprazole in pharmaceutical formulations.

Chromatographic Conditions

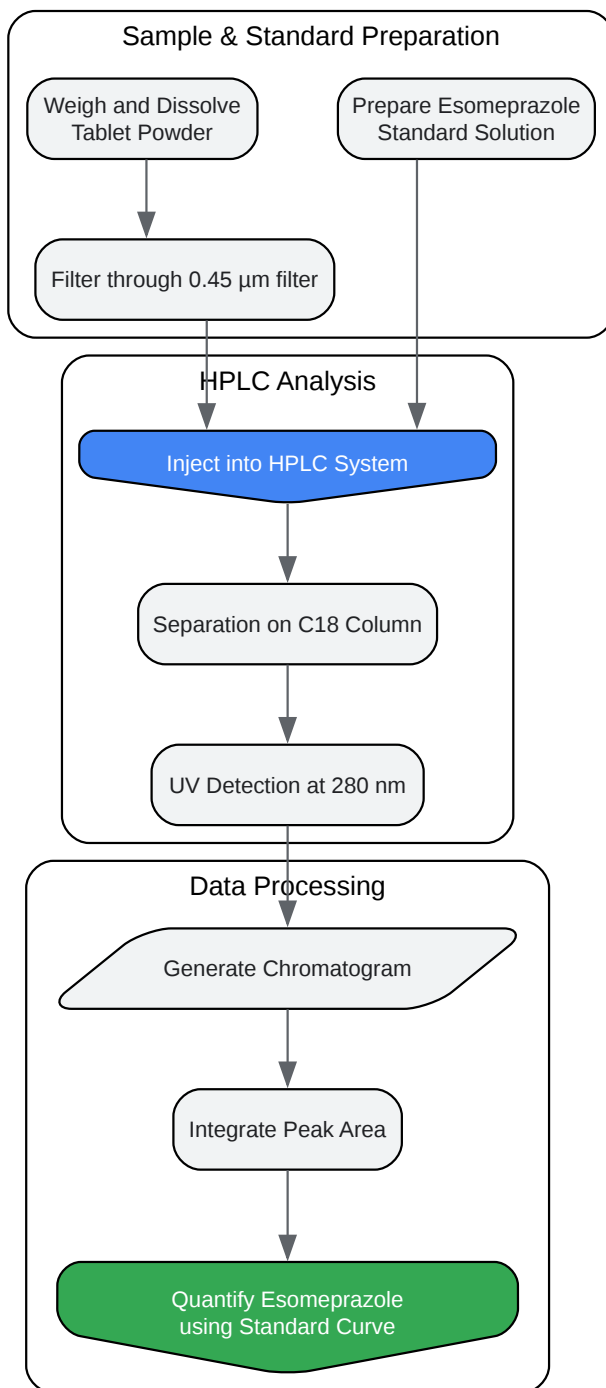
Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and phosphate buffer (e.g., pH 6.8) in a 60:40 v/v ratio
Flow Rate	1.0 mL/min
Detection	UV at 280 nm
Column Temperature	Ambient or controlled (e.g., 30°C)

Sample Preparation

- Prepare a standard stock solution of Esomeprazole of known concentration in a suitable diluent (e.g., the mobile phase).
- For tablet analysis, accurately weigh and powder a set number of tablets.
- Dissolve a portion of the powder equivalent to a specific dose of Esomeprazole in the diluent, using sonication to aid dissolution.
- Filter the sample solution through a 0.45 µm filter before injection into the HPLC system.

Workflow Diagram

Workflow for HPLC Analysis of Esomeprazole

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